N-(3-(Trimethoxysilyl)propyl)butylamine
Overview
Description
N-(3-(Trimethoxysilyl)propyl)butylamine is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Analysis
N-(3-(Trimethoxysilyl)propyl)butylamine has been analyzed spectroscopically, particularly in the context of butylamine. For instance, a study by Campos and Gómez Marigliano (2020) used FT-Raman and FT-infrared spectra to investigate butylamine and confirmed the existence of certain types of hydrogen-bonded complexes (Campos & Gómez Marigliano, 2020).
Surface Derivatization
The compound is also relevant in the field of surface derivatization. Simon, Ricco, and Wrighton (1982) described its application as a photoanode derivatizing reagent that can be covalently anchored to electrodes, enhancing durability and stability (Simon, Ricco, & Wrighton, 1982).
Chemisorption Studies
In chemisorption studies, the silylating agent 3-trimethoxysilyl-1-propanethiol, closely related to this compound, has been immobilized on silica gel for adsorption analysis, as investigated by Cestari and Airoldi (1997) (Cestari & Airoldi, 1997).
Hydrolysis Monitoring
The compound's role in hydrolysis processes was explored by Tleuova et al. (2016), who used 3-(trimethoxysilyl)propyl methacrylate (TPM) for monitoring chemical reactions with water (Tleuova et al., 2016).
Polymerization Studies
This compound and related compounds have been utilized in polymerization studies. For example, Pavlyuchenko et al. (2007) investigated the copolymerization of n-butyl methacrylate with 3-(trimethoxysilyl)propyl methacrylate, focusing on the formation of organic-inorganic cross-linked structures (Pavlyuchenko et al., 2007).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition. Bastidas, Damborenea, and Vázquez (1997) explored the use of n-butylamine, which shares structural similarities with this compound, in inhibiting mild steel corrosion in hydrochloric acid (Bastidas, Damborenea, & Vázquez, 1997).
Material Science Applications
In material science, the compound has been instrumental in fabricating functional hybrid materials. Chung, Jones, and Georgiou (2015) discussed the group transfer polymerization of the functional monomer 3-(trimethoxysilyl)propyl methacrylate to produce polymers with various architectures (Chung, Jones, & Georgiou, 2015).
CO2 Adsorption Mechanism
Finally, Basaran, Topçubaşı, and Davran-Candan (2021) investigated CO2 adsorption over 3-(trimethoxysilyl)propylamine-functionalized mesoporous silica, providing insights into the capture mechanism of amine-based sorbents (Basaran, Topçubaşı, & Davran-Candan, 2021).
Mechanism of Action
Target of Action
N-(3-(Trimethoxysilyl)propyl)butylamine is a silane coupling agent . It is primarily used to modify the surface characteristics of materials . The primary targets of this compound are therefore the surfaces of materials that it is applied to, such as silica gel .
Mode of Action
The compound interacts with its targets by forming a hydrophobic polysiloxane barrier coating . This interaction changes the surface properties of the material, making it more hydrophobic . It also enhances the wettability, dispersion of nanomaterials, and selective absorption .
Biochemical Pathways
It is known that the compound can react with fluorinated carbon nanotubes (f-cnt) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
The primary result of the action of this compound is the modification of surface properties. It creates a hydrophobic barrier on the surface of materials, enhancing their resistance to corrosion . It also improves the wettability and dispersion of nanomaterials, and promotes selective absorption .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-(3-(Trimethoxysilyl)propyl)butylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a coupling agent, facilitating the bonding between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its trimethoxysilyl group, which can form covalent bonds with hydroxyl groups on the surface of biomolecules . These interactions enhance the stability and functionality of the biomolecules, making this compound a valuable tool in biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate cell function by altering the activity of key enzymes and proteins . For example, it can inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on the surface of enzymes, proteins, and other biomolecules, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This degradation process can affect the compound’s ability to interact with biomolecules and influence cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, making it a valuable tool for studying the temporal dynamics of biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing biomolecules and modulating enzyme activity . At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in metabolic processes . For example, it can enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments. This targeted distribution enhances the compound’s effectiveness in modulating cellular processes and biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of key enzymes and proteins. This subcellular localization is essential for the compound’s ability to influence cellular processes and biochemical reactions.
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOASYLMDUQBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067590 | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31024-56-3 | |
Record name | N-[3-(Trimethoxysilyl)propyl]-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31024-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(trimethoxysilyl)propyl]butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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